3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)-
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Overview
Description
3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- is an organic compound with a complex structure that includes a cyclohexene ring, a carbonitrile group, and two methyl groups attached to a butenyl side chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted nitriles or other functionalized products.
Scientific Research Applications
3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carbonitrile, 3-methyl-2-(3-methyl-2-butenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Shares a similar cyclohexene ring structure but lacks the carbonitrile group.
Methyl 3-cyclohexene-1-carboxylate: Another related compound with a carboxylate group instead of a carbonitrile.
Properties
CAS No. |
72928-22-4 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbut-2-enyl)cyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C13H19N/c1-10(2)7-8-13-11(3)5-4-6-12(13)9-14/h5,7,12-13H,4,6,8H2,1-3H3 |
InChI Key |
ZBXFOQKBMBNMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1CC=C(C)C)C#N |
Origin of Product |
United States |
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